molecular formula C53H91N19O11 B142026 Peptide inhibiteur de Ras CAS No. 159088-48-9

Peptide inhibiteur de Ras

Numéro de catalogue: B142026
Numéro CAS: 159088-48-9
Poids moléculaire: 1170.4 g/mol
Clé InChI: KDEHBKGSNFLJSF-QMAXXTOWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le peptide inhibiteur de Ras est un peptide macrocyclique conçu pour inhiber l’activité de la protéine Ras, qui joue un rôle crucial dans les voies de signalisation cellulaire liées à la survie et à la prolifération cellulaires. La protéine Ras est souvent mutée dans divers cancers, ce qui en fait une cible importante pour la thérapie anticancéreuse. Le this compound cible spécifiquement l’isoforme KRAS, qui est la forme la plus fréquemment mutée dans les cancers humains .

Applications De Recherche Scientifique

Therapeutic Applications

  • Direct Inhibition of Mutant Ras Proteins
    • KRpep-2d : A cyclic peptide that selectively binds to KRAS(G12D), inhibiting its conversion from GDP-bound to GTP-bound forms. This peptide has shown significant suppression of cell proliferation in cancer cell lines expressing mutant KRAS .
    • RMC-7977 : A broad-spectrum inhibitor that targets both mutant and wild-type Ras proteins. In preclinical models of pancreatic ductal adenocarcinoma (PDAC), RMC-7977 demonstrated potent anti-tumor activity by inducing apoptosis and suppressing ERK signaling pathways .
  • Cell-Penetrating Peptides
    • Recent advancements have led to the development of bicyclic peptides that combine Ras inhibitory sequences with cell-penetrating motifs. These peptides can effectively enter cells and inhibit Ras-effector interactions, making them viable candidates for therapeutic agents .
  • Nanoparticle Formulations
    • The nanoformulation of K-Ras(G12D)-inhibitory peptides like KS-58 has shown promise in treating colorectal and pancreatic cancers. These formulations enhance the bioavailability and efficacy of the peptides against solid tumors .

Diagnostic Applications

Ras inhibitory peptides are also being explored for their potential as diagnostic tools:

  • They can be used to identify the presence of active Ras proteins in tumor tissues, aiding in the stratification of patients who may benefit from targeted therapies.
  • The binding affinity of these peptides to specific Ras mutations can be employed in assays to monitor disease progression or response to treatment.

Research Applications

  • Understanding Molecular Mechanisms
    • RIPs facilitate the study of Ras signaling pathways by providing tools to dissect the molecular interactions involved in cancer progression. For instance, studies using KRpep-2d have elucidated the structural dynamics between Ras proteins and their downstream effectors .
  • High-Throughput Screening
    • Libraries of cyclic peptides are being screened for their ability to inhibit Ras signaling. This approach allows researchers to identify novel inhibitors that could be further optimized for therapeutic use .
  • Case Studies
    • Clinical trials involving RMC-6236 have provided insights into the efficacy of Ras inhibitors in patients with advanced solid tumors harboring RAS mutations. Observations include sustained inhibition of RAS pathway signaling markers and induction of apoptosis, highlighting the clinical relevance of RIPs .

Summary Table of Key Ras Inhibitory Peptides

Peptide NameTargeted MutationMechanism of ActionApplication Area
KRpep-2dKRAS(G12D)Inhibits GTP bindingTherapeutic
RMC-7977Broad-spectrumInhibits active formsTherapeutic
KS-58KRAS(G12D)Nanoparticle deliveryTherapeutic
Bicyclic PeptidesVariousDisrupts effector interactionsResearch

Mécanisme D'action

Le peptide inhibiteur de Ras exerce ses effets en se liant à la protéine KRAS et en inhibant son interaction avec les molécules de signalisation en aval. Cette inhibition perturbe les voies MAPK et AKT, qui sont essentielles à la survie et à la prolifération cellulaires. La liaison du peptide à KRAS est facilitée par sa structure macrocyclique et des résidus d’acides aminés spécifiques qui interagissent avec les poches de liaison de la protéine .

Composés similaires :

Unicité : Le this compound est unique en raison de sa structure macrocyclique, qui offre une forte affinité de liaison et une spécificité pour KRAS. Contrairement aux petits inhibiteurs moléculaires, le peptide peut perturber les interactions protéine-protéine qui sont généralement difficiles à cibler avec de petites molécules .

Analyse Biochimique

Biochemical Properties

The Ras inhibitory peptide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It selectively binds to the K-Ras(G12D) mutant, a common mutation in various cancers . This interaction inhibits the binding of Ras to its effector proteins, such as RAF kinase, thereby blocking downstream signaling pathways that promote cell growth and survival . The peptide’s ability to enter cells and specifically target the K-Ras(G12D) mutant makes it a valuable tool in cancer therapy .

Cellular Effects

The Ras inhibitory peptide exerts significant effects on various types of cells and cellular processes. In cancer cells expressing the K-Ras(G12D) mutation, the peptide inhibits cell proliferation and induces apoptosis . It also affects cell signaling pathways by blocking the activation of downstream effectors such as ERK and PI3K . Additionally, the Ras inhibitory peptide influences gene expression by downregulating genes involved in cell cycle progression and survival . These cellular effects contribute to the peptide’s potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, the Ras inhibitory peptide exerts its effects through specific binding interactions with the K-Ras(G12D) mutant . This binding prevents the interaction of Ras with its effector proteins, thereby inhibiting downstream signaling pathways . The peptide also induces conformational changes in the Ras protein, further disrupting its activity . Additionally, the Ras inhibitory peptide may influence gene expression by modulating transcription factors and other regulatory proteins . These molecular mechanisms contribute to the peptide’s ability to inhibit cancer cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the Ras inhibitory peptide have been observed to change over time. The peptide exhibits stability and retains its inhibitory activity for extended periods . It may undergo degradation under certain conditions, which can affect its long-term efficacy . In in vitro and in vivo studies, the Ras inhibitory peptide has shown sustained anti-cancer activity, with long-term treatment resulting in significant inhibition of tumor growth . These temporal effects highlight the peptide’s potential for long-term cancer therapy .

Dosage Effects in Animal Models

The effects of the Ras inhibitory peptide vary with different dosages in animal models. At lower doses, the peptide effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as weight loss and organ toxicity . These dosage-dependent effects underscore the importance of optimizing the dosage regimen for maximum therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

The Ras inhibitory peptide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity . It may affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . Additionally, the peptide’s interaction with metabolic pathways can influence metabolite levels, further impacting cellular function . Understanding these metabolic pathways is crucial for optimizing the peptide’s therapeutic potential .

Transport and Distribution

The transport and distribution of the Ras inhibitory peptide within cells and tissues are critical for its activity . The peptide is transported into cells via specific transporters and binding proteins . Once inside the cells, it localizes to specific compartments where it exerts its inhibitory effects . The distribution of the peptide within tissues can also affect its therapeutic efficacy, with higher accumulation in tumor tissues leading to enhanced anti-cancer activity .

Subcellular Localization

The subcellular localization of the Ras inhibitory peptide is essential for its activity and function . The peptide contains targeting signals that direct it to specific compartments or organelles within the cell . Post-translational modifications may also influence its localization and activity . Understanding the subcellular localization of the peptide can provide insights into its mechanism of action and help optimize its therapeutic potential .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du peptide inhibiteur de Ras implique l’utilisation d’acides aminés non naturels et de lieurs macrocycliques. Le processus commence généralement par la sélection de blocs de construction d’acides aminés en fonction de leur diversité chimique et de leur réactivité. Ces blocs de construction sont ensuite couplés à l’aide de réactions de couplage amidiques pour former la chaîne peptidique. La structure macrocyclique est obtenue par des liaisons pontées par des disulfures ou d’autres lieurs macrocycliques .

Méthodes de production industrielle : La production industrielle de this compound peut être accélérée en utilisant des systèmes automatisés d’identification de ligands (ALIS) et des mini-bibliothèques d’encodage de masse de peptides macrocycliques. Cette méthode permet la génération rapide de données de relation structure-activité (SAR) et l’optimisation de la stabilité et de la perméabilité du peptide .

Analyse Des Réactions Chimiques

Types de réactions : Le peptide inhibiteur de Ras subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Produits principaux : Les produits principaux formés à partir de ces réactions sont des peptides modifiés présentant une stabilité, une affinité de liaison et une activité cellulaire améliorées .

Comparaison Avec Des Composés Similaires

Uniqueness: Ras Inhibitory Peptide is unique due to its macrocyclic structure, which provides high binding affinity and specificity for KRAS. Unlike small molecule inhibitors, the peptide can disrupt protein-protein interactions that are typically challenging to target with small molecules .

Activité Biologique

Ras proteins, including KRas, NRas, and HRas, are pivotal in regulating cellular signaling pathways that control cell growth and differentiation. Mutations in Ras genes are implicated in various cancers, making them critical targets for therapeutic intervention. Ras inhibitory peptides have emerged as promising agents to disrupt the aberrant signaling associated with these mutations. This article reviews the biological activity of Ras inhibitory peptides, highlighting their mechanisms of action, efficacy in preclinical and clinical studies, and potential therapeutic applications.

Ras proteins function as molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. The activation of Ras is facilitated by guanine nucleotide exchange factors (GEFs) that promote the exchange of GDP for GTP. Conversely, GTPase-activating proteins (GAPs) accelerate the hydrolysis of GTP to GDP, thus turning off the Ras signal. Ras inhibitory peptides target various aspects of this cycle:

  • Inhibition of Ras-GTP Interaction : Some peptides prevent Ras from binding to GTP, thereby maintaining it in an inactive state.
  • Blocking Effector Interactions : Other peptides disrupt the interaction between Ras and its downstream effectors (e.g., Raf, PI3K), which are crucial for propagating growth signals.
  • Induction of Apoptosis : Certain peptides can trigger programmed cell death in Ras-mutant cells by inhibiting survival signaling pathways.

Efficacy in Preclinical Studies

Numerous studies have demonstrated the efficacy of Ras inhibitory peptides in vitro and in vivo. Below is a summary of notable findings:

Peptide NameTargeted Ras MutantIC50 (μM)Mechanism of ActionIn Vivo Efficacy
B4-27KRasG12V0.70Inhibits Ras-Raf interactionSuppressed tumor growth at 1-5 mg/kg
KRpep-2dKRasG12D1.6Binds to KRasG12D, inhibiting GDP-GTP exchangeInduced apoptosis in cell lines
Cyclorasin 9A5Wild-type & Mutant3Blocks both RAF/MEK/ERK and PI3K/AKT pathwaysInduced apoptosis in lung cancer cells
KS-58KRasG12D22Inhibits proliferation of mutant cancer cellsReduced tumor growth by 65% in xenografts

Clinical Case Studies

Recent clinical trials have explored the therapeutic potential of Ras inhibitors:

  • RMC-6236 : In a trial involving patients with pancreatic cancer, RMC-6236 demonstrated time- and concentration-dependent inhibition of RAS pathway signaling markers such as pERK and pAKT. Sustained inhibition was observed for up to 48 hours post-treatment, leading to significant tumor regression in some patients .
  • RMC-7977 : This reversible tri-complex RAS inhibitor showed broad-spectrum activity against both mutant and wild-type KRAS. It effectively suppressed downstream signaling pathways and induced apoptosis across various KRAS-expressing cancer cell lines .

Research Findings

The ongoing research into Ras inhibitory peptides reveals several important trends:

  • Selectivity : Many new peptides exhibit selectivity for specific Ras mutants, which may reduce off-target effects and improve therapeutic outcomes.
  • Cell Permeability : Enhancements in the design of these peptides aim to improve their ability to penetrate cell membranes while maintaining stability against metabolic degradation.
  • Combination Therapies : There is a growing interest in using Ras inhibitors alongside other therapies (e.g., chemotherapy or immunotherapy) to enhance overall efficacy.

Propriétés

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H91N19O11/c1-29(2)39(54)48(80)71-27-11-19-37(71)47(79)70-26-10-18-36(70)45(77)69-25-9-17-35(69)44(76)67-40(30(3)4)49(81)72-28-12-20-38(72)46(78)68-24-8-16-34(68)43(75)65-32(14-6-22-62-52(57)58)41(73)64-31(13-5-21-61-51(55)56)42(74)66-33(50(82)83)15-7-23-63-53(59)60/h29-40H,5-28,54H2,1-4H3,(H,64,73)(H,65,75)(H,66,74)(H,67,76)(H,82,83)(H4,55,56,61)(H4,57,58,62)(H4,59,60,63)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEHBKGSNFLJSF-QMAXXTOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H91N19O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332156
Record name 1aze
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1170.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159088-48-9
Record name 1aze
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ras inhibitory peptide
Reactant of Route 2
Ras inhibitory peptide
Reactant of Route 3
Ras inhibitory peptide
Reactant of Route 4
Ras inhibitory peptide
Reactant of Route 5
Ras inhibitory peptide
Reactant of Route 6
Ras inhibitory peptide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.